molecular formula C20H29N3O2 B1670429 Dibucaine CAS No. 85-79-0

Dibucaine

Cat. No.: B1670429
CAS No.: 85-79-0
M. Wt: 343.5 g/mol
InChI Key: PUFQVTATUTYEAL-UHFFFAOYSA-N
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Description

Cinchocaine, also known as dibucaine, is an amide local anesthetic. It is one of the most potent and toxic long-acting local anesthetics. Cinchocaine is primarily used for spinal and topical anesthesia . It is sold under various brand names, including Cincain, Nupercainal, Nupercaine, and Sovcaine .

Mechanism of Action

Target of Action

Dibucaine, also known as cinchocaine, is an amide-type local anesthetic . Its primary targets are the sodium channels in nerve cells . These channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

This compound works by blocking these sodium channels in nerve cells . This action prevents the initiation and transmission of nerve impulses, leading to a numbing effect . By inhibiting sodium ion flow, this compound effectively stops the sensation of pain in the targeted area .

Biochemical Pathways

This compound has been found to inhibit the activation of a cytoplasmic, calcium-independent, phospholipase A2 (iPLA2), resulting in a significant inhibition of intracellular, membrane-bound compartments fusion along the endocytic and secretory pathways . This inhibition affects the cell’s capacity to internalize and/or secrete molecules .

Pharmacokinetics

Like other local anesthetics, it is likely to be extensively metabolized in the liver and excreted in the urine and feces . The bioavailability of this compound would be influenced by factors such as the route of administration and the patient’s metabolic rate.

Result of Action

The result of this compound’s action is a temporary relief of pain and itching associated with minor burns, sunburn, minor cuts or scrapes, insect bites, or minor skin irritations . It is also used to relieve rectal pain and itching caused by hemorrhoids . The blocking of nerve impulses leads to a numbing effect in the area where this compound is applied .

Biochemical Analysis

Biochemical Properties

Dibucaine plays a significant role in biochemical reactions. It interacts with enzymes such as Butyrylcholinesterase (BChE) and Pseudocholinesterase (PChE) . The interaction with these enzymes is critical for its function as an anesthetic. This compound inhibits these enzymes, affecting the metabolism of certain drugs and substances in the body .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways and cellular metabolism. Its primary effect is the inhibition of BChE and PChE enzymes, which leads to prolonged muscle paralysis . This effect is critical in its role as a local anesthetic.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically BChE and PChE enzymes . By inhibiting these enzymes, this compound impacts the metabolism of certain drugs, leading to its anesthetic effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can lead to prolonged muscle paralysis due to the inhibition of BChE and PChE enzymes

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of certain drugs and substances. It interacts with BChE and PChE enzymes, affecting the metabolism of drugs like succinylcholine .

Preparation Methods

Cinchocaine can be synthesized through a multi-step process involving the following steps :

    Formation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Quinoline carboxylic acid is reacted with thionyl chloride in toluene to form the corresponding acid chloride. This intermediate is then reacted with N,N-diethylamine to form 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

    Formation of Cinchocaine: The intermediate is then reacted with n-butanol and sodium n-butoxide under reflux conditions to form cinchocaine.

    Formation of Cinchocaine Hydrochloride: Cinchocaine is then converted to its hydrochloride salt by reacting with hydrochloric acid in an appropriate solvent.

Chemical Reactions Analysis

Cinchocaine undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, N,N-diethylamine, n-butanol, and sodium n-butoxide . The major products formed from these reactions are quinoline derivatives and cinchocaine hydrochloride .

Comparison with Similar Compounds

Cinchocaine is similar to other local anesthetics, such as benzocaine, lidocaine, and procaine . it is unique in its potency and duration of action. Cinchocaine is one of the most potent and long-acting local anesthetics, making it suitable for specific medical applications where prolonged anesthesia is required . Other similar compounds include :

    Benzocaine: Used for temporary relief of pain and itching.

    Lidocaine: Commonly used for local anesthesia in minor surgical procedures.

    Procaine: Used for infiltration anesthesia and nerve block anesthesia.

Cinchocaine’s unique properties make it a valuable compound in both medical and research settings.

Properties

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFQVTATUTYEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045271
Record name Dibucaine
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Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dibucaine
Source Human Metabolome Database (HMDB)
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Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L
Record name SID855529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Cinchocaine
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Record name DIBUCAINE
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Record name Dibucaine
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Mechanism of Action

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions through sodium channel inhibition. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade., ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA IONS THAT IS NORMALLY PRODUCED BY A SLIGHT DEPOLARIZATION ... /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, ... CAN BLOCK K ION CHANNELS. ... BLOCKADE OF CONDUCTION IS NOT ACCOMPANIED BY ANY LARGE OR CONSISTENT CHANGE IN RESTING MEMBRANE DUE TO BLOCK OF K ION CHANNELS. /LOCAL ANESTHETICS/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN THEIR CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... ACT ON ANY PART OF NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
Record name Cinchocaine
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Color/Form

Colorless or almost colorless powder

CAS No.

85-79-0
Record name Dibucaine
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Melting Point

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt)
Record name Cinchocaine
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Record name Dibucaine
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dibucaine primarily targets sodium channels, inhibiting their function and thereby blocking nerve impulse transmission. [] This inhibition is concentration-dependent, with higher concentrations leading to more potent blockade. []

A: Yes, research suggests that this compound can also interact with potassium channels [] and calcium channels, [] although its effects on sodium channels are considered primary for its anesthetic action.

A: this compound is an amphiphilic molecule, meaning it possesses both hydrophilic and hydrophobic regions. This allows it to interact with cell membranes, potentially altering their fluidity and affecting the function of embedded proteins like ion channels. [, , , ]

A: Research indicates that this compound can influence intracellular signaling cascades, particularly the mitogen-activated protein (MAP) kinase pathway. [] This pathway plays a crucial role in various cellular processes, including synaptic plasticity and gene expression.

A: Studies have shown that this compound can trigger apoptosis in certain cell types, including platelets. [] This effect is thought to be linked to its ability to activate calpain, a calcium-dependent protease. []

A: this compound has a molecular formula of C20H29N3O2 and a molecular weight of 343.46 g/mol. []

A: this compound consists of a quinoline ring system, an amide linkage, and a tertiary amine group. These structural elements contribute to its physicochemical properties and biological activity. [, , ]

A: this compound can undergo degradation under high-pressure steam sterilization, leading to the formation of impurities like 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamine (debutyl-dibucaine). []

A: Yes, research has shown that optimizing sterilization conditions, particularly time and temperature, can minimize this compound degradation and maintain the purity of its injectable solutions. []

ANone: this compound is not typically recognized for having catalytic properties or applications. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

ANone: While specific computational studies on this compound were not identified in the provided abstracts, computational approaches like molecular docking and molecular dynamics simulations could be employed to investigate its interactions with target proteins and membranes at a molecular level.

A: The presence of the butyl chain in this compound's structure contributes to its increased potency compared to other local anesthetics lacking this feature. [, ] Modifications to this chain could potentially impact its anesthetic activity.

A: this compound's stability and activity are influenced by pH. Its degradation during sterilization is affected by pH conditions, and its membrane interactions and anesthetic effects are also modulated by pH changes. [, ]

A: this compound is typically formulated as the hydrochloride salt for clinical use. This formulation enhances its water solubility, making it suitable for parenteral administration. []

ANone: this compound is a potent pharmaceutical agent and its handling, storage, and disposal are subject to regulations governing pharmaceuticals and hazardous substances. Specific regulations may vary based on location and intended use.

A: this compound is primarily metabolized in the liver, with several metabolites detected in the urine of patients who have received the drug. [] The major metabolites include M-4, M-8, and M-10. []

A: this compound and its metabolites are primarily excreted in the urine. []

A: Yes, this compound has been investigated in animal models, particularly for its potential to mitigate the effects of spreading depolarization in stroke models. [] Results suggest that this compound may offer neuroprotective effects by reducing spreading depolarization-induced dendritic injury. []

A: While this compound itself is not hydrolyzed by plasma cholinesterase (as it is an amide), it can inhibit the enzyme's activity. [] This inhibition is utilized in the this compound number test to identify individuals with atypical forms of plasma cholinesterase. [, ]

A: While this compound is primarily known for its local anesthetic properties, its interactions with various cellular processes suggest potential applications beyond anesthesia. For example, its ability to modulate ion channels and intracellular signaling pathways warrants further investigation for potential therapeutic benefits in other areas, such as neuroprotection. []

A: this compound, particularly at high concentrations, can exhibit neurotoxic effects. [, ] Studies using isolated nerve preparations have shown that this compound can suppress nerve conduction in a dose-dependent manner, with irreversible damage observed at higher concentrations. []

A: Case reports have documented the development of cauda equina syndrome following spinal anesthesia with this compound. [] While the exact mechanism remains unclear, potential factors include direct neurotoxicity from high this compound concentrations or maldistribution within the subarachnoid space. []

A: this compound has been reported to cause photoallergic reactions in some individuals. [] The photosensitivity appears to be triggered by long-wave ultraviolet (UVA) radiation, which this compound can absorb. [] This highlights the importance of considering potential photosensitivity risks when using this compound.

A: this compound's delivery can be influenced by its formulation and route of administration. For example, its formulation as the hydrochloride salt enhances its water solubility, making it suitable for injections. [] Additionally, the use of drug delivery systems, such as liposomes or nanoparticles, could potentially improve its targeting to specific tissues and reduce systemic side effects.

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